molecular formula C11H16N2O2 B8406459 methyl 1-cyclohexyl-1H-imidazole-5-carboxylate CAS No. 80304-49-0

methyl 1-cyclohexyl-1H-imidazole-5-carboxylate

Cat. No. B8406459
Key on ui cas rn: 80304-49-0
M. Wt: 208.26 g/mol
InChI Key: ZQMPDYCRNWURNZ-UHFFFAOYSA-N
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Patent
US04292431

Procedure details

To a suspension of 2.1 g (0.01 mol) of 1-cyclohexyl-5-carbmethoxyimidazole in 6 ml of water are added 0.8 g (0.02 mol) of sodium hydroxide and 4 ml of ~37% aqueous formaldehyde solution. The resultant mixture is heated at 80°-90° C. for about 2 hours. After completion of the reaction, the solvent is stripped off, and the remaining residue is extracted with ethyl acetate. The ethyl acetate extracted is concentrated to give 1-cyclohexyl-5-hydroxymethylimidazole as a solid, m.p. 133°-134° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[C:11]([C:12](OC)=[O:13])=[CH:10][N:9]=[CH:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].C=O>O>[CH:1]1([N:7]2[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[CH:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(CCCCC1)N1C=NC=C1C(=O)OC
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
C=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the remaining residue is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extracted
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C=NC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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